
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide, also known as BMS-599626, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a sulfonamide derivative that has shown promise in the field of medicinal chemistry due to its unique chemical structure and potential biological activities.
Mécanisme D'action
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide works by inhibiting the activity of certain enzymes involved in various biochemical pathways. Specifically, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. By inhibiting the activity of CAIX, 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide may be able to slow or stop the progression of certain types of cancer.
Biochemical and Physiological Effects
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of various cancer cell lines. In vivo studies have shown that 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide can reduce the growth and metastasis of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is its potential as a tool compound for the study of various biochemical pathways and disease processes. This compound has been shown to be a potent inhibitor of CAIX, which is involved in various physiological processes. However, one limitation of 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is its potential for off-target effects, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide. One area of focus could be the development of new drugs based on the chemical structure of this compound. Another area of focus could be the study of the potential role of 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide in the treatment of various diseases, such as cancer and other conditions. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential for off-target effects.
Méthodes De Synthèse
The synthesis of 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with pyridin-4-ylmethanamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through various techniques such as column chromatography to obtain the final compound.
Applications De Recherche Scientifique
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has been studied for its potential use in various scientific research applications. One area of focus has been in the development of new drugs for the treatment of various diseases. This compound has shown potential as an inhibitor of certain enzymes involved in the progression of cancer and other diseases.
Propriétés
IUPAC Name |
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-10-8-12(14)2-3-13(10)19(17,18)16-9-11-4-6-15-7-5-11/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCWEMZPECYFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

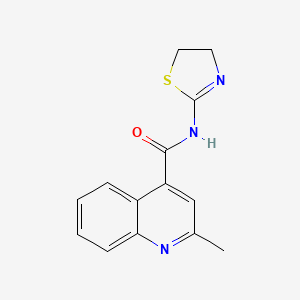
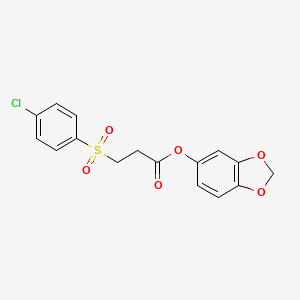
![N-(3-chloro-4-fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7479366.png)
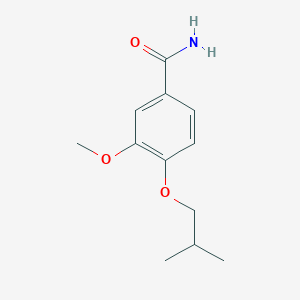
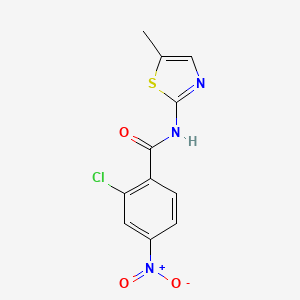



![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7479415.png)


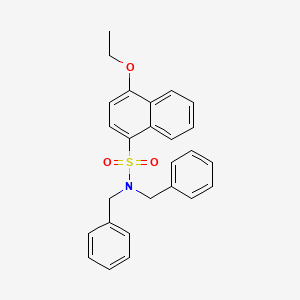
![2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479458.png)
![2-methyl-5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479463.png)